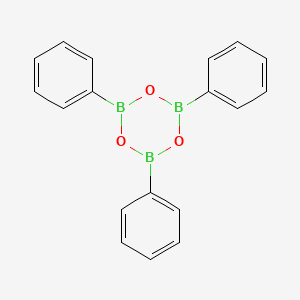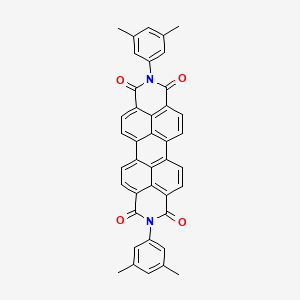
ZZA8XO3AWA
描述
C.I. Pigment Red 149 (PR149) is a synthetic organic pigment that is widely used in a variety of industries, including plastics, paints, and inks. It is an azo-type pigment, which is composed of two azo groups linked together by an ethylene bridge. The color of PR149 is a vivid red, and it is known for its excellent lightfastness, weather fastness, and heat stability. PR149 is also non-toxic and non-carcinogenic, making it a safe and reliable choice for many applications.
科学研究应用
锂离子电池
该化合物被提出作为锂离子电池的经济高效的正极材料 . 它的电化学稳定性和高电荷迁移率有助于提高电池性能,有可能导致更可持续和经济的储能解决方案。
生物探针
C.I. 颜料红 149 被用作聚(苯乙烯-共-马来酰亚胺)纳米粒子的掺杂剂,这些纳米粒子用作生物素化抗体的生物探针 . 此应用在生物医学研究和诊断中意义重大,因为精确检测和成像生物标记物至关重要。
着色
C.I. 颜料红 149 的高着色强度和耐热性使其成为各种工业应用的理想颜料。 它广泛用于塑料、涂料和印刷油墨中,提供持久鲜艳的红色色调 .
涂层和饰面
C.I. 颜料红 149 由于其耐候性和耐光照性,被推荐用于汽车漆和工业饰面 . 它在这些领域的应用确保了持久の色彩保持和抵抗环境因素的保护。
生化分析
Biochemical Properties
C.I. Pigment Red 149 plays a role in biochemical reactions primarily as a colorant. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as van der Waals forces and hydrogen bonding. These interactions can influence the pigment’s solubility, stability, and distribution within biological systems. For instance, C.I. Pigment Red 149 has been shown to interact with poly(styrene-co-maleimide) nanoparticles, enhancing their use as bioprobes for biotinylated antibodies .
Cellular Effects
C.I. Pigment Red 149 can affect various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The pigment’s interaction with cellular components can lead to changes in the expression of genes involved in metabolic pathways, potentially affecting the overall metabolic flux within the cell . Additionally, C.I. Pigment Red 149’s presence in cells can impact cellular processes such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of C.I. Pigment Red 149 involves its binding interactions with biomolecules. The pigment can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction. For example, C.I. Pigment Red 149 has been proposed for use as a doping agent for poly(styrene-co-maleimide) nanoparticles, which can interact with biotinylated antibodies . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Pigment Red 149 can change over time. The pigment’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that C.I. Pigment Red 149 maintains its color properties and stability under various conditions, making it suitable for use in industrial applications . Prolonged exposure to harsh conditions may lead to degradation and a decrease in its effectiveness as a colorant.
Dosage Effects in Animal Models
The effects of C.I. Pigment Red 149 vary with different dosages in animal models. At low doses, the pigment is generally well-tolerated and does not exhibit significant toxic effects. At high doses, C.I. Pigment Red 149 can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the pigment’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
C.I. Pigment Red 149 is involved in various metabolic pathways within biological systems. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotic compounds. The pigment’s presence can influence the levels of metabolites and the overall metabolic flux within cells . Additionally, C.I. Pigment Red 149’s interaction with metabolic enzymes can lead to changes in the activity of these enzymes, further affecting metabolic pathways.
Transport and Distribution
The transport and distribution of C.I. Pigment Red 149 within cells and tissues are mediated by various transporters and binding proteins. The pigment can be taken up by cells through endocytosis and distributed to different cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the physicochemical properties of the pigment . These interactions can affect the pigment’s overall distribution and effectiveness as a colorant.
Subcellular Localization
C.I. Pigment Red 149 exhibits specific subcellular localization within cells. It can be directed to various compartments or organelles through targeting signals and post-translational modifications. The pigment’s localization can influence its activity and function, as well as its interactions with other biomolecules . For example, C.I. Pigment Red 149 may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification.
属性
IUPAC Name |
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c1-19-13-20(2)16-23(15-19)41-37(43)29-9-5-25-27-7-11-31-36-32(40(46)42(39(31)45)24-17-21(3)14-22(4)18-24)12-8-28(34(27)36)26-6-10-30(38(41)44)35(29)33(25)26/h5-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVHZCFTCIKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=CC(=C9)C)C)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052130 | |
| Record name | C.I. Pigment Red 149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4948-15-6 | |
| Record name | Pigment Red 149 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4948-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-bis(3,5-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 149 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZA8XO3AWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. Pigment Red 149 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was determined about the structure of C.I. Pigment Red 149 in this study?
A1: The study aimed to elucidate the structure of C.I. Pigment Red 149, also known as PV Fast Red B. Through elemental analysis, spectroscopic data, and synthetic methods, the researchers concluded that the structure of C.I. Pigment Red 149 is represented by the structure designated as "II" within their research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




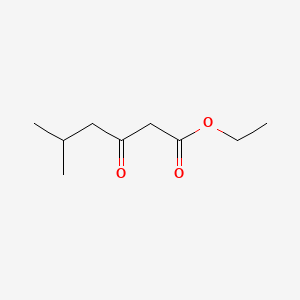
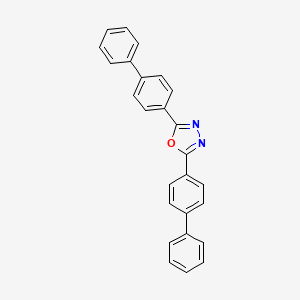
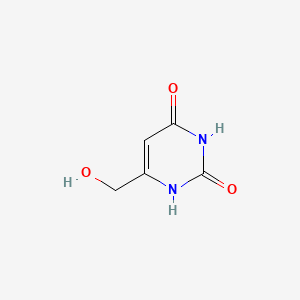

![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)
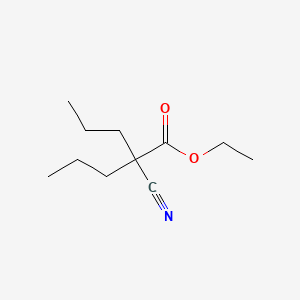



![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)


